4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTSSKIFTPDTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674375 | |

| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-03-5 | |

| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Introduction

In the landscape of modern drug discovery and agrochemical research, the benzenesulfonamide scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic incorporation of specific functional groups can dramatically alter the physicochemical properties of these compounds, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide, a compound of significant interest due to its unique combination of a trifluoromethyl group, a bromine atom, and a diethylsulfonamide moiety.

The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and binding affinity to biological targets[1][2][3][4]. The sulfonamide functional group is a key feature in a wide array of therapeutic agents, contributing to their ability to form strong hydrogen bonds[5]. This guide will delve into the known and predicted physicochemical properties of this molecule, outline robust experimental protocols for their determination, and discuss the implications of these properties for researchers in medicinal chemistry and drug development. Understanding these core characteristics is paramount for optimizing drug efficacy, selectivity, and overall performance[5].

Core Molecular Attributes

This compound is a synthetic compound primarily used in research and development. Its fundamental molecular attributes provide the basis for understanding its chemical behavior.

| Property | Value | Source |

| Chemical Name | N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide | [6] |

| CAS Number | 1020253-03-5 | [6][7] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [6][7] |

| Molecular Weight | 360.19 g/mol | [6][7] |

| Appearance | Not explicitly stated in available literature; likely a white to off-white solid. | |

| Storage | Recommended at 2-8°C or -20°C for long-term stability. | [6][7] |

Structural Elucidation and Key Functional Groups

The structure of this compound is characterized by a central benzene ring substituted with three key functional groups that dictate its overall properties.

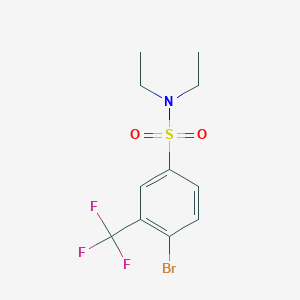

Caption: Chemical structure of this compound.

-

Benzenesulfonamide Core: This central scaffold is a well-established pharmacophore. The sulfonamide group (-SO₂NH-) is a strong hydrogen bond donor and acceptor, influencing solubility and receptor interactions.

-

Trifluoromethyl Group (-CF₃): Positioned at the 3-position, this highly electronegative group significantly impacts the electronic properties of the aromatic ring. It generally increases lipophilicity and can block metabolic degradation at that position, enhancing the compound's half-life in biological systems[1][2].

-

Bromo Group (-Br): Located at the 4-position, this halogen atom also increases lipophilicity and can modulate the electronic nature of the benzene ring. It can also serve as a handle for further synthetic modifications.

-

N,N-diethyl Group (-N(CH₂CH₃)₂): The presence of two ethyl groups on the sulfonamide nitrogen prevents hydrogen bond donation from the nitrogen atom, which can influence its binding modes with biological targets and reduce its polarity compared to primary or secondary sulfonamides.

Physicochemical Properties: A Deeper Dive

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structural components and data from related compounds. The following sections also provide standardized protocols for the experimental determination of these crucial parameters.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.

-

Predicted Value: Based on related structures like 4-(Trifluoromethyl)benzenesulfonamide which has a melting point of 179-183 °C, it is expected that this compound is a solid at room temperature[5]. The N,N-diethyl substitution may lead to a lower melting point compared to the unsubstituted analog due to disruption of crystal packing.

Experimental Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Validation: The procedure should be repeated at least twice to ensure reproducibility.

Solubility

Solubility in both aqueous and organic solvents is a key determinant of a compound's suitability for various applications, including formulation and biological testing.

-

Predicted Solubility Profile:

-

Aqueous Solubility: Expected to be low due to the presence of the lipophilic trifluoromethyl and bromo groups, as well as the N,N-diethyl substitution.

-

Organic Solvent Solubility: The trifluoromethyl group is known to enhance solubility in various organic solvents[5]. It is predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.

-

Experimental Protocol for Thermodynamic Solubility Determination

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline for aqueous solubility, or an organic solvent) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units such as mg/mL or µM.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted LogP: The presence of the bromine atom and the trifluoromethyl group will contribute significantly to a high LogP value, indicating that the compound is lipophilic. For comparison, the LogP of a related compound, Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-, is 1.70[8]. The replacement of the amino and methoxy groups with bromo and trifluoromethyl groups is expected to result in a considerably higher LogP for the title compound.

Experimental Protocol for LogP Determination (Shake-Flask Method)

-

System Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Proposed Synthetic Pathway

While specific synthetic procedures for this compound are not detailed in the available literature, a plausible and efficient synthesis can be proposed based on standard organic chemistry transformations. The likely precursor is 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Caption: Proposed synthesis of the title compound.

This reaction involves the nucleophilic attack of diethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base.

Analytical Characterization

A comprehensive characterization of this compound would involve a suite of modern analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, as well as the quartet and triplet for the N,N-diethyl groups. The singlet for a sulfonyl proton seen in primary sulfonamides would be absent[9].

-

¹³C NMR: Would reveal the number of unique carbon environments, including the aromatic carbons, the carbons of the diethyl groups, and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: A single, strong signal would be expected for the trifluoromethyl group, providing a clear diagnostic peak.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group, typically found in the regions of 1145-1170 cm⁻¹ and 1317-1344 cm⁻¹, respectively[10][11].

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile and water, would be suitable for assessing the purity of the compound[8].

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment[12].

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Outlook

This compound is a molecule with significant potential in the fields of medicinal and materials chemistry. Its physicochemical properties, driven by the interplay of the bromo, trifluoromethyl, and diethylsulfonamide groups, suggest a lipophilic and metabolically stable compound. While comprehensive experimental data is currently sparse in public literature, this guide has provided a robust framework for its characterization by outlining predicted properties and established analytical protocols.

For researchers and drug development professionals, a thorough experimental determination of the properties outlined herein is a critical next step. Such data will be invaluable for building structure-activity relationships, designing in vivo studies, and ultimately unlocking the full potential of this and related compounds in the development of new chemical entities.

References

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

- Shen, Y., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide. Retrieved from [Link]

- Ferreira, L. G., et al. (2025).

- Clower, M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

- Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025).

- YMER. (n.d.).

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Hovione. (2024).

- ACS Publications. (n.d.). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry.

- Hart, G. L. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.

- Sun, K., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.

- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.

- Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.

- PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.

- Food Safety and Inspection Service. (2009).

- ACS Publications. (n.d.).

- Research India Publications. (n.d.).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

- 10. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 11. znaturforsch.com [znaturforsch.com]

- 12. fsis.usda.gov [fsis.usda.gov]

IUPAC name for C11H13BrF3NO2S

An In-depth Technical Guide to N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide (C11H13BrF3NO2S)

Foreword

The confluence of halogenation and trifluoromethylation in medicinal chemistry has yielded a plethora of compounds with significant therapeutic potential. The electronic properties imparted by these substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of a plausible, albeit currently novel, chemical entity: N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide, with the molecular formula C11H13BrF3NO2S.

Given the absence of this specific molecule in current literature, this whitepaper constructs a predictive and instructional framework based on established principles of organic synthesis, medicinal chemistry, and pharmacology of structurally related sulfonamides. The content herein is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, potential biological activities, and therapeutic applications of this class of compounds.

Molecular Structure and Physicochemical Properties

The proposed structure for C11H13BrF3NO2S is N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide. This molecule is characterized by a central sulfonamide linkage, with a substituted aromatic ring on one side and an isopropyl group on the other.

Key Structural Features:

-

Sulfonamide Core: The -SO2N- group is a cornerstone of many therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding.[1]

-

4-Bromo-3-(trifluoromethyl)phenyl Group: This substitution pattern on the phenyl ring is common in modern pharmaceuticals. The bromine atom and the trifluoromethyl group are strongly electron-withdrawing, which can significantly impact the acidity of the sulfonamide proton (if present) and the molecule's overall electronic distribution.[2]

-

N-isopropyl Group: The presence of an isopropyl group on the sulfonamide nitrogen increases the lipophilicity of the molecule and provides steric bulk, which can influence receptor binding and metabolic stability.

A summary of predicted physicochemical properties is presented in Table 1. These values are estimated based on computational models and data from analogous structures, providing a baseline for experimental validation.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 391.20 g/mol | Influences diffusion and transport properties. |

| LogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| pKa | 8.0 - 9.0 | The sulfonamide nitrogen is weakly acidic, which will affect ionization state at physiological pH. |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 0 | The nitrogen is fully substituted. |

| Hydrogen Bond Acceptors | 4 (2 from sulfonyl, 1 from nitrogen, 1 from trifluoromethyl) | Potential for interactions with biological targets. |

Synthesis and Characterization

The synthesis of N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide can be approached through several established synthetic routes for N-substituted sulfonamides. A common and reliable method involves the reaction of a sulfonyl chloride with a secondary amine.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is depicted below. The key disconnection is at the S-N bond of the sulfonamide, leading back to 4-bromo-3-(trifluoromethyl)-N-isopropylaniline and methanesulfonyl chloride. An alternative disconnection at the N-C(isopropyl) bond is also feasible.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-bromo-3-(trifluoromethyl)-N-isopropylaniline

-

To a solution of 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in methanol, add acetone (1.5 eq) and acetic acid (0.1 eq).

-

Cool the mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-(trifluoromethyl)-N-isopropylaniline.

Step 2: Synthesis of N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide

-

Dissolve 4-bromo-3-(trifluoromethyl)-N-isopropylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq).

-

Cool the reaction mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

-

¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group, aromatic protons in the 7-8 ppm region, and a singlet for the methylsulfonyl group.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the trifluoromethyl carbon, and the aliphatic carbons of the isopropyl and methyl groups.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C11H13BrF3NO2S should be observed, along with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group (S=O stretching) would be expected around 1350 and 1160 cm⁻¹.

Potential Mechanism of Action and Therapeutic Applications

The sulfonamide moiety is a versatile pharmacophore present in a wide array of drugs with diverse mechanisms of action.[3] The specific biological activity of N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide would depend on its three-dimensional structure and its ability to interact with specific biological targets.

Potential Biological Targets

Based on the structural motifs present in the molecule, several potential biological targets can be hypothesized:

-

Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. The substituted phenyl ring could confer selectivity for specific enzyme active sites.

-

Ion Channel Modulation: Aryl sulfonamides have been identified as modulators of ion channels, such as sodium channels (e.g., Nav1.7), which are important targets for pain therapeutics.[4]

-

Nuclear Receptor Modulation: The lipophilic nature of the molecule could allow it to interact with nuclear receptors, influencing gene transcription.

Postulated Signaling Pathways

Given the potential targets, the compound could modulate several key signaling pathways implicated in disease:

Caption: Potential signaling pathways and therapeutic applications.

Potential Therapeutic Indications

-

Oncology: The bromo- and trifluoromethyl-phenyl moiety is present in several kinase inhibitors used in cancer therapy. This compound could potentially inhibit protein kinases involved in cell proliferation and survival signaling pathways.

-

Neuropathic Pain: As analogues have shown activity as Nav1.7 inhibitors, this compound could be investigated for the treatment of chronic and neuropathic pain.[4][5]

-

Inflammatory Diseases: Certain sulfonamides possess anti-inflammatory properties.[3] This molecule could be explored for its potential in treating inflammatory conditions.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays

Kinase Inhibition Assay:

-

A panel of recombinant protein kinases would be used.

-

The assay would be performed in a 384-well plate format.

-

The compound would be serially diluted and incubated with the kinase, ATP, and a suitable substrate.

-

The kinase activity would be measured, for example, by quantifying the amount of phosphorylated substrate using a fluorescence-based method.

-

IC50 values would be determined from the dose-response curves.

Electrophysiology Assay for Ion Channel Modulation:

-

Whole-cell patch-clamp recordings would be performed on cells stably expressing the ion channel of interest (e.g., Nav1.7).

-

The compound would be applied to the cells at various concentrations.

-

Changes in the ion channel currents (e.g., peak current amplitude, voltage-dependence of activation and inactivation) would be measured.

-

The concentration-dependent block of the channel would be quantified to determine the IC50.

In Vivo Models

Based on the in vitro results, appropriate animal models would be selected. For example, if the compound shows potent kinase inhibition relevant to a specific cancer, it could be tested in a mouse xenograft model. If it demonstrates significant Nav1.7 inhibition, its efficacy could be evaluated in a rodent model of neuropathic pain, such as the Chung model (spinal nerve ligation).

Conclusion and Future Directions

While N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide (C11H13BrF3NO2S) is not a known compound at the time of this writing, its structure embodies key features of modern medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations.

Future research should focus on the actual synthesis and characterization of this molecule. Subsequent biological screening against a panel of relevant targets, guided by the hypotheses presented herein, will be crucial in elucidating its therapeutic potential. The insights gained from such studies will not only define the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships of this important class of sulfonamides.

References

-

Abbas, I. M., Dimmock, J. R. (2013). An overview of the sulfonamide drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 297-307. Available from: [Link]

-

PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link][6]

-

Wu, Y. J., Guernon, J., McClure, A., Venables, B., Rajamani, R., Robbins, K. J., ... & Dzierba, C. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1. 7 inhibitors. Bioorganic & medicinal chemistry letters, 28(5), 958-962. Available from: [Link][4]

-

Bolton, J. L., & Thatcher, G. R. J. (2008). Potential mechanisms of estrogen-induced carcinogenesis. Chemical research in toxicology, 21(5), 977-983. Available from: [Link]

-

Josien, H., Bara, T., Rajagopalan, M., Clader, J. W., Greenlee, W. J., Favreau, L., ... & Zhang, Q. (2009). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. Bioorganic & medicinal chemistry letters, 19(21), 6032-6037. Available from: [Link]

-

ResearchGate. (n.d.). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. Retrieved from [Link][5]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][2]

-

Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link][3]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. drugs.com [drugs.com]

- 4. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Properties of Trifluoromethylated Benzenesulfonamides: A Molecular Engineering Perspective for Drug Discovery

Abstract

Trifluoromethylated benzenesulfonamides represent a privileged scaffold in modern medicinal chemistry and agrochemical design. The strategic incorporation of the trifluoromethyl (CF3) group onto the benzenesulfonamide core imparts a unique constellation of physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive exploration of the theoretical properties of trifluoromethylated benzenesulfonamides, with a particular focus on the comparative analysis of the ortho, meta, and para positional isomers. By leveraging established principles of computational chemistry and drawing upon experimental observations, we will dissect the intricate interplay between the potent electron-withdrawing nature of the CF3 group and the electronic landscape of the benzenesulfonamide moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique attributes of this chemical class for the rational design of novel therapeutic agents and functional molecules.

Introduction: The Strategic Value of Trifluoromethylated Benzenesulfonamides

The benzenesulfonamide framework is a cornerstone of numerous clinically successful drugs, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a trifluoromethyl group, a substituent with a powerful inductive electron-withdrawing effect, dramatically alters the electronic and steric properties of the parent molecule.[2][3] This strategic trifluoromethylation can lead to enhanced metabolic stability, increased lipophilicity, and modulated acidity (pKa) of the sulfonamide proton, all of which are critical parameters in drug design.[4][5] Understanding the theoretical underpinnings of these modifications is paramount for predicting molecular behavior and optimizing structure-activity relationships (SAR).

This guide will delve into the core theoretical properties of trifluoromethylated benzenesulfonamides, structured to provide a logical progression from fundamental electronic effects to their implications in a biological context.

Theoretical Framework: A Quantum Chemical Perspective

The Dominant Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry, primarily exerting its influence through a potent negative inductive effect (-I). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the attached benzene ring. This perturbation of the electronic landscape has profound consequences for the molecule's reactivity and acidity.

Positional Isomerism: A Tale of Three Scaffolds

The positioning of the CF3 group on the benzene ring—ortho, meta, or para to the sulfonamide group—is not a trivial consideration. Each isomer possesses a unique electronic and steric profile that dictates its interactions with its environment.

-

Ortho-Trifluoromethyl Benzenesulfonamide: The close proximity of the bulky and highly electronegative CF3 group to the sulfonamide moiety introduces significant steric hindrance and through-space electronic interactions. This can influence the rotational barrier around the C-S bond and potentially impact the orientation of the sulfonamide group, which is often crucial for receptor binding.[12]

-

Meta-Trifluoromethyl Benzenesulfonamide: In the meta position, the inductive effect of the CF3 group is still potent, but direct resonance effects with the sulfonamide group are absent. This positioning effectively modulates the overall electron density of the ring and the acidity of the sulfonamide proton without the direct steric clash of the ortho isomer.

-

Para-Trifluoromethyl Benzenesulfonamide: The para isomer allows for the full expression of the CF3 group's electron-withdrawing effects through both induction and resonance-like interactions that polarize the pi-system of the benzene ring. This typically leads to the most significant impact on the acidity of the sulfonamide proton.

Key Theoretical Properties and Their Modulation by Trifluoromethylation

Electronic Properties: HOMO-LUMO Energies and Molecular Electrostatic Potential

The introduction of a CF3 group is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy suggests a molecule that is less susceptible to oxidation, contributing to enhanced metabolic stability. The LUMO energy, on the other hand, is lowered, making the molecule more susceptible to nucleophilic attack, a factor that can be relevant in certain biological reaction mechanisms.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For trifluoromethylated benzenesulfonamides, the MEP is anticipated to show a region of high positive potential (electron deficiency) around the sulfonamide protons, making them strong hydrogen bond donors. The region around the trifluoromethyl group will exhibit a high negative potential due to the electronegativity of the fluorine atoms.

Acidity (pKa) of the Sulfonamide Proton

The acidity of the sulfonamide proton is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. The strong electron-withdrawing nature of the CF3 group stabilizes the resulting conjugate base (sulfonamidate anion) through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa) of the sulfonamide proton.

The magnitude of this pKa-lowering effect is expected to be position-dependent, following the general trend:

para > ortho > meta

This trend is a direct consequence of the interplay between inductive and resonance effects. The para position allows for the most effective delocalization of the negative charge through the aromatic system. While the ortho position also benefits from a strong inductive effect, steric hindrance may slightly disrupt the planarity and optimal orbital overlap for charge delocalization. The meta position relies primarily on the inductive effect, which is attenuated with distance.

Table 1: Predicted vs. Experimental Physicochemical Properties of Trifluoromethylated Benzenesulfonamide Isomers

| Property | ortho-Isomer | meta-Isomer | para-Isomer |

| Molecular Formula | C7H6F3NO2S | C7H6F3NO2S | C7H6F3NO2S |

| Molecular Weight | 225.19 | 225.19 | 225.19 |

| XLogP3 (Predicted) | 1.4 | 1.6 | 1.6 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Polar Surface Area | 68.5 Ų | 68.5 Ų | 68.5 Ų |

| Predicted pKa | Lower than unsubstituted | Lower than unsubstituted | Lowest of the three isomers |

| Melting Point (°C) | Not readily available | Not readily available | 175-180[13] |

Note: Predicted values are sourced from PubChem CID 2778018, 14173365, and 70018. Experimental pKa values for these specific isomers are not widely available in the literature and represent a key area for future investigation.

Lipophilicity

The trifluoromethyl group is generally considered to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2] This is reflected in the positive contribution of the CF3 group to the calculated LogP value. However, the increased acidity of the sulfonamide proton can lead to a higher proportion of the ionized, more water-soluble form at physiological pH, which can counteract the lipophilic contribution of the CF3 group. Therefore, the overall impact on lipophilicity is a complex interplay of these opposing factors.

Conformational Preferences

The conformation of a drug molecule is critical for its ability to fit into a binding pocket. The trifluoromethyl group, particularly in the ortho position, can impose significant steric constraints that influence the preferred dihedral angles of the sulfonamide group relative to the benzene ring. Computational modeling, specifically conformational analysis using DFT, can predict the lowest energy conformations and provide insights into the shape of the molecule that is most likely to be biologically active.[14]

Synthesis and Characterization: From Theory to Practice

The synthesis of trifluoromethylated benzenesulfonamides typically involves the reaction of the corresponding trifluoromethylated benzenesulfonyl chloride with ammonia or an appropriate amine.[15] The starting benzenesulfonyl chlorides can be prepared from the corresponding anilines via diazotization followed by a Sandmeyer-type reaction.

Experimental Protocol: General Synthesis of Trifluoromethylated Benzenesulfonamides

-

Diazotization of Trifluoromethylaniline: The corresponding trifluoromethylaniline isomer (ortho, meta, or para) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Sulfonylation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

-

Hydrolysis: The resulting sulfonyl chloride is then carefully hydrolyzed with ice water to precipitate the crude trifluoromethylbenzenesulfonyl chloride.

-

Amination: The purified trifluoromethylbenzenesulfonyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and reacted with an excess of aqueous ammonia or the desired amine at room temperature.

-

Workup and Purification: The reaction mixture is then worked up by extraction and purified by recrystallization or column chromatography to yield the desired trifluoromethylated benzenesulfonamide.

Characterization:

The synthesized compounds are typically characterized by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the structure and purity of the compounds. The 19F NMR spectrum will show a characteristic singlet for the CF3 group.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the sulfonamide group (N-H and S=O stretches).

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Discovery and Beyond

The unique properties of trifluoromethylated benzenesulfonamides have led to their incorporation into a wide range of biologically active molecules.

Enzyme Inhibition

The acidic sulfonamide moiety can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The trifluoromethyl group can modulate the acidity of the sulfonamide to optimize this binding interaction and also engage in favorable interactions with hydrophobic pockets in the enzyme's active site.

Receptor Modulation

In receptor-targeted drugs, the trifluoromethyl group can serve as a lipophilic substituent to enhance binding affinity through hydrophobic interactions. Its strong electron-withdrawing nature can also influence the electronic complementarity between the drug and the receptor.[17]

Agrochemicals

Trifluoromethylated benzenesulfonamides are also utilized in the development of herbicides and fungicides.[18] The CF3 group can enhance the potency and metabolic stability of these compounds, leading to more effective and persistent crop protection agents.

Diagrammatic Representation of the Drug Discovery Workflow

Sources

- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

storage conditions for 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

An In-Depth Technical Guide to the Storage of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound with significant potential in pharmaceutical and agrochemical research.[1] Its efficacy and shelf-life are intrinsically linked to proper storage conditions. This guide provides a comprehensive overview of the best practices for storing this compound, drawing on data from structurally related molecules to ensure the preservation of its chemical integrity. The recommendations herein are designed to provide a robust framework for maintaining the stability and purity of this valuable research chemical.

Introduction: Understanding the Chemical Nature of this compound

Based on analogous compounds, this compound is expected to be a solid at room temperature.[4] The primary concerns for its storage are degradation due to moisture, oxidation, and potentially light.

Core Storage Recommendations

To ensure the long-term stability of this compound, the following conditions are recommended, based on safety data for similar sulfonamide derivatives.[5][6][7]

Temperature

Consistent and cool temperatures are paramount.

-

Long-Term Storage: For extended periods, storage at 2-8°C is advisable to minimize the rate of any potential degradation reactions.[8]

-

Short-Term Storage: For routine use, storage at a controlled room temperature, away from direct heat sources, is acceptable.[1]

Excessive heat should be avoided as it can accelerate decomposition.[5]

Humidity

Sulfonamide derivatives can be sensitive to moisture.[9]

-

Requirement: The compound must be stored in a dry environment. A desiccator or a controlled humidity cabinet is highly recommended.[9]

-

Rationale: The presence of water can lead to hydrolysis of the sulfonamide linkage, compromising the purity and activity of the compound.

Light Exposure

While not all sulfonamides are light-sensitive, it is a common characteristic.[10]

-

Protection: Store in an amber or opaque container to protect from light.[10]

-

Rationale: UV and visible light can provide the energy to initiate photochemical degradation pathways.

Atmosphere

An inert atmosphere is beneficial for preventing oxidation.

-

Recommendation: For long-term storage, blanketing the compound with an inert gas such as argon or nitrogen is a best practice.[10]

-

Rationale: This displaces oxygen and prevents oxidative degradation of the molecule.

Quantitative Storage Parameters

The following table summarizes the key quantitative parameters for the storage of this compound, based on data from analogous compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Long-term) | Minimizes chemical degradation |

| Controlled Room Temperature (Short-term) | Sufficient for routine use | |

| Humidity | <30% Relative Humidity | Prevents hydrolysis |

| Light Exposure | In darkness (Amber Vial) | Prevents photochemical decomposition |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation |

Handling and Container Protocols

Proper handling and the choice of appropriate containers are critical for maintaining the integrity of this compound.

Recommended Containers

-

Primary Container: A tightly sealed amber glass vial with a PTFE-lined cap is the ideal primary container.

-

Secondary Containment: For added protection, especially during long-term storage, the primary container can be placed in a sealed, labeled, and moisture-proof secondary container.

Handling Procedures

-

Environment: Handle the compound in a clean, dry, and well-ventilated area, preferably within a fume hood to avoid inhalation of any dust particles.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Dispensing: When dispensing the compound, use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.

-

Sealing: After dispensing, securely reseal the container, and if purged with inert gas, ensure a positive pressure is maintained.

Incompatible Materials and Hazards

Based on the safety profiles of similar compounds, this compound should be stored away from strong oxidizing agents.[5] Contact with these substances could lead to vigorous and potentially hazardous reactions.

The compound may cause skin and eye irritation, and inhalation of dust should be avoided.[5][7][11] In case of exposure, follow standard first-aid procedures and consult the specific SDS provided by the supplier.

Experimental Workflow for Storage

The following diagram illustrates the decision-making process and workflow for the proper storage of this compound.

Caption: Decision workflow for storage and handling.

Conclusion

The chemical integrity of this compound is best maintained through meticulous attention to storage conditions. By controlling temperature, humidity, and light exposure, and by employing proper handling techniques, researchers can ensure the compound's stability and reliability for their experimental needs. The guidelines presented in this document, derived from the properties of structurally analogous compounds, offer a robust framework for the safe and effective storage of this important research chemical.

References

-

ACS Publications. (n.d.). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

Angene Chemical. (2025, October 19). Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

PubChem. (2026, January 18). 4-bromo-N-(trifluoromethylsulfonyl)benzamide. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(トリフルオロメチル)ベンゼンスルホンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. angenechemical.com [angenechemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | C7H5F4NO4S2 | CID 25058452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

An Application Note for the Synthesis of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the bromo-substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.

This document provides a detailed, two-part protocol for the synthesis of this compound. The synthetic strategy is predicated on a robust and scalable two-step sequence:

-

Formation of the Sulfonyl Chloride Intermediate: Synthesis of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride from the corresponding aniline via a Sandmeyer-type reaction. This classic transformation allows for the efficient introduction of the chlorosulfonyl group onto the aromatic ring.[2][3]

-

Sulfonamide Formation: Reaction of the synthesized sulfonyl chloride intermediate with diethylamine to yield the final N,N-disubstituted sulfonamide. This is a standard and high-yielding nucleophilic substitution reaction.[4]

This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and critical safety considerations.

Overall Synthetic Scheme

The two-step synthesis proceeds from the commercially available 4-bromo-3-(trifluoromethyl)aniline.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

Principle and Mechanistic Insight

The conversion of an aromatic amine to a sulfonyl chloride is efficiently achieved via a Sandmeyer-type reaction. This method involves two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[5] Maintaining a low temperature is critical, as diazonium salts can be unstable and decompose at higher temperatures.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide saturated in a solvent like acetic acid, with a copper(I) chloride catalyst.[2] The copper catalyst facilitates the displacement of the diazonium group (N₂) with a chlorosulfonyl group (-SO₂Cl). The electron-withdrawing nature of the substituents on the aniline starting material generally leads to good yields in this reaction.[2]

Experimental Protocol

Caution: This procedure must be performed in a well-ventilated fume hood. Diazonium salts are potentially explosive when isolated and dry; they should be kept in solution and used immediately.

Table 1: Reagents for Sulfonyl Chloride Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Bromo-3-(trifluoromethyl)aniline | 240.03 | 10.0 g | 41.66 | 1.0 |

| Concentrated HCl (12 M) | 36.46 | 12.5 mL | ~150 | ~3.6 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.16 g | 45.83 | 1.1 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 g | 10.10 | 0.24 |

| Sulfur Dioxide (SO₂) | 64.07 | ~10 g | ~156 | ~3.75 |

| Deionized Water | 18.02 | As needed | - | - |

| Ice | - | As needed | - | - |

Procedure:

-

Diazotization:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-3-(trifluoromethyl)aniline (10.0 g, 41.66 mmol).

-

Add concentrated HCl (12.5 mL) and deionized water (15 mL). Stir the mixture to form a fine slurry.

-

Cool the flask to 0 °C in an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C throughout the next step.

-

Dissolve sodium nitrite (3.16 g, 45.83 mmol) in deionized water (10 mL).

-

Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, keeping the temperature below 5 °C. A clear solution of the diazonium salt should form.

-

Stir the reaction mixture for an additional 15 minutes at 0-5 °C after the addition is complete. Use this diazonium salt solution immediately in the next step.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.0 g, 10.10 mmol) in glacial acetic acid (50 mL).

-

Cool this solution to 10-15 °C and bubble sulfur dioxide gas through it until it is saturated (approximately 10 g of SO₂ is absorbed).

-

With vigorous stirring, add the cold diazonium salt solution prepared in the first stage to the SO₂/acetic acid solution over 30-45 minutes. Keep the temperature of the reaction mixture between 25-30 °C using a water bath if necessary.[6]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until nitrogen evolution ceases.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a beaker containing 300 g of crushed ice and water. A solid or oily product should separate.

-

Stir the mixture for 30 minutes to allow for complete precipitation.

-

Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to remove residual acid, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, typically as a yellow oil or low-melting solid.

-

The product can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient.

-

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The formation of the sulfonamide is a classic nucleophilic acyl substitution reaction at the sulfur atom. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of diethylamine. A base, such as triethylamine or an excess of diethylamine itself, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

Caption: Workflow for the synthesis of the final sulfonamide product.

Experimental Protocol

Table 2: Reagents for Sulfonamide Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity (based on 100% yield from Part 1) | Moles (mmol) | Equivalents |

| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 323.51 | 13.5 g | 41.66 | 1.0 |

| Diethylamine | 73.14 | 4.6 g (6.5 mL) | 62.50 | 1.5 |

| Triethylamine | 101.19 | 5.3 g (7.2 mL) | 52.08 | 1.25 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

Procedure:

-

Reaction Setup:

-

Dissolve the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (13.5 g, 41.66 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add triethylamine (7.2 mL, 52.08 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Amine Addition:

-

Add diethylamine (6.5 mL, 62.50 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL) to remove excess amines.

-

Wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid or viscous oil.

-

Comprehensive Safety Assessment

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[7]

-

Ventilation: All steps should be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors and gases (HCl, SO₂, DCM, diethylamine).[8][9]

-

Reagent Handling:

-

Trifluoromethylated Compounds: Handle with care as they can be hazardous. Avoid skin and eye contact.[7]

-

Acids and Bases: Concentrated HCl, triethylamine, and diethylamine are corrosive and should be handled with caution.

-

Sulfonyl Chlorides: These are reactive and moisture-sensitive compounds. They can cause skin and eye irritation.

-

Sodium Nitrite: A strong oxidizing agent. Do not mix with combustible materials.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure.

-

-

Reaction Hazards:

-

Diazotization: This reaction is exothermic and produces potentially unstable diazonium salts. Strict temperature control is essential.[5] Never allow the diazonium salt to dry out.

-

Quenching: The quenching of reactive reagents should be done slowly and with cooling.

-

References

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. Available at: [Link]

-

Nagy, L., Chuda, D., Fülöp, F., & Bakos, J. (2021). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 26(23), 7178. Available at: [Link]

-

Reddy, C. K., & Kim, J. N. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 30(11), 2535-2536. Available at: [Link]

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Available at: [Link]

-

Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF3. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135. Available at: [Link]

-

BASF. (2026). Safety Data Sheet. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available at: [Link]

-

SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Available at: [Link]

-

SpringerLink. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

1H NMR spectrum of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

An Application Guide to the Structural Elucidation of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide via ¹H NMR Spectroscopy

Introduction: The Imperative for Precise Structural Verification

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The unequivocal confirmation of a molecule's structure is paramount, ensuring that subsequent biological and toxicological evaluations are based on a known compound. This compound is a compound of interest due to its polysubstituted aromatic scaffold, incorporating several key functional groups: a sulfonamide, a halogen, and a trifluoromethyl group. Each of these moieties can significantly influence a molecule's physicochemical properties and biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules. It provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. This application note serves as a comprehensive guide for researchers, detailing the theoretical prediction, experimental protocol, and spectral interpretation for the ¹H NMR analysis of this compound.

Theoretical ¹H NMR Spectral Analysis

A proactive analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum. This predictive approach is crucial for efficient and accurate spectral assignment. The structure of this compound presents distinct proton environments that will give rise to a characteristic set of signals.

Key Structural Features and Their Predicted Spectroscopic Impact:

-

The Aromatic System: The benzene ring contains three protons. Their chemical shifts are heavily influenced by the electronic nature of the substituents.

-

Sulfonamide Group (-SO₂NEt₂): This is a strong electron-withdrawing group, which will deshield (shift downfield) the protons on the aromatic ring, particularly those in the ortho and para positions.

-

Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ moiety will cause significant deshielding of nearby protons.[1]

-

Bromine (-Br): While a halogen, bromine is also an electron-withdrawing group via induction, contributing to the overall deshielding of the aromatic protons.

-

-

The N,N-diethyl Group (-N(CH₂CH₃)₂): This aliphatic portion of the molecule will give rise to two distinct signals.

-

The methylene protons (-CH₂) are directly attached to the nitrogen of the sulfonamide, placing them in a deshielded environment.

-

The terminal methyl protons (-CH₃) are further from the electron-withdrawing sulfonamide and will appear more upfield.

-

Predicted Signal Assignments:

-

Aromatic Protons (H-2, H-5, H-6): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[2]

-

H-2: This proton is positioned ortho to both the sulfonamide and the trifluoromethyl groups. The combined, powerful deshielding effect will shift this proton the furthest downfield. It is expected to appear as a doublet due to coupling with H-6 (para coupling, ⁴J), which is often very small (0-1 Hz) and may not be resolved, or as a narrow singlet/doublet due to meta-coupling with H-5.[3][4]

-

H-5: This proton is ortho to the bromine atom and meta to the -SO₂NEt₂ and -CF₃ groups. It will be coupled to H-6 (ortho coupling, ³J, typically 7-10 Hz) and potentially to H-2 (meta coupling, ⁴J, typically 2-3 Hz).[3][5] This will likely result in a doublet of doublets.

-

H-6: This proton is ortho to the bromine and meta to the sulfonamide. It is coupled to H-5 (ortho coupling, ³J). The signal is expected to be a doublet.

-

-

Aliphatic Protons (Ethyl Groups):

-

Methylene Protons (-CH₂-): These four equivalent protons will be split by the six adjacent methyl protons. Following the n+1 rule, this signal will appear as a quartet. Due to the proximity to the sulfonamide nitrogen, the chemical shift is predicted to be in the 3.2 - 3.5 ppm range.

-

Methyl Protons (-CH₃): These six equivalent protons will be split by the four adjacent methylene protons, resulting in a triplet. This signal will be the most upfield, likely appearing around 1.1 - 1.4 ppm.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a meticulous protocol is essential for obtaining a high-resolution, artifact-free spectrum. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

PART 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[6] The compound should be of high purity to avoid signals from residual solvents or synthetic precursors.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) to the vial.[6][7]

-

Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the proton spectrum. TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.[8]

-

-

Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[7]

-

Causality: Undissolved solids will degrade the magnetic field homogeneity (shimming), leading to broad spectral lines and poor resolution.

-

-

Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm (around 0.7 mL), which is optimal for modern NMR probes.[7][9]

PART 2: NMR Data Acquisition Workflow

The following workflow outlines the key steps for setting up the experiment on a modern NMR spectrometer (e.g., a 400 MHz instrument).

Caption: Workflow for ¹H NMR analysis from sample preparation to spectral interpretation.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (at): ~2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state between pulses.

-

Number of Scans (ns): 8 to 16 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

Spectral Width (sw): 0 to 12 ppm. This range covers the vast majority of proton signals in organic molecules.

-

Temperature: 298 K (25 °C).

Data Presentation and Interpretation

Following acquisition and processing, the spectrum can be analyzed. The expected data is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.1 – 8.3 | d or s | ⁴J ≈ 2-3 Hz (meta) | 1H |

| H-5 | 7.8 – 8.0 | dd | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz | 1H |

| H-6 | 7.6 – 7.8 | d | ³J ≈ 8-9 Hz | 1H |

| -CH₂- | 3.3 – 3.5 | q | ³J ≈ 7 Hz | 4H |

| -CH₃- | 1.2 – 1.4 | t | ³J ≈ 7 Hz | 6H |

Detailed Interpretation:

-

Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (1:1:1:4:6). This is a primary validation of the structure.[10]

-

Aromatic Region Analysis:

-

Identify the most downfield signal (~8.2 ppm). This corresponds to H-2 , experiencing the strongest deshielding. Its multiplicity (likely a narrow doublet or singlet) confirms its position.

-

Identify the doublet of doublets (~7.9 ppm). This is H-5 . The larger coupling constant (~8-9 Hz) is the ortho coupling to H-6, and the smaller coupling constant (~2-3 Hz) is the meta coupling to H-2.[11][12]

-

The remaining doublet (~7.7 ppm) is H-6 , showing only the large ortho coupling to H-5. The fact that the ortho coupling constant in the H-5 and H-6 signals are identical provides mutual confirmation of their assignment.[11]

-

-

Aliphatic Region Analysis:

-

The quartet at ~3.4 ppm with an integration of 4H is definitively the methylene (-CH₂-) group. The quartet pattern confirms it is adjacent to a methyl group.

-

The triplet at ~1.3 ppm with an integration of 6H is the methyl (-CH₃-) group. The triplet pattern confirms its adjacency to a methylene group. The coupling constant for the quartet and the triplet must be identical (~7 Hz).

-

Conclusion

This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. By combining a theoretical prediction of the spectrum with a robust experimental protocol, researchers can confidently acquire and interpret the data to verify the structure of this and related polysubstituted benzenesulfonamides. The distinct electronic effects of the substituents create a well-resolved and highly informative spectrum, making ¹H NMR an ideal tool for its characterization in any research or drug development setting.

References

-

Title: 6.6: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]

-

Title: ¹H NMR and ¹³C NMR of the prepared compounds. Source: ResearchGate URL: [Link]

-

Title: Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms Source: Millersville University URL: [Link]

-

Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

-

Title: ¹H–¹H Coupling in Proton NMR Source: ACD/Labs URL: [Link]

-

Title: NMR Sample Preparation Source: Western University URL: [Link]

-

Title: ¹H NMR: Long-Range Coupling Source: JoVE URL: [Link]

-

Title: Short Summary of ¹H-NMR Interpretation Source: University of Colorado Boulder URL: [Link]

-

Title: 2.5. NMR Sample Preparation, Data Acquisition, and Data Analysis Source: Bio-protocol URL: [Link]

-

Title: 14.12: Coupling Constants Identify Coupled Protons Source: Chemistry LibreTexts URL: [Link]

-

Title: How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) Source: YouTube (Chemistry with Caroline) URL: [Link]

-

Title: ¹H NMR coupling and coupling constants Source: YouTube (Professor Dave Explains) URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. r-nmr.eu [r-nmr.eu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

13C NMR characterization of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

An Application Guide to the ¹³C NMR Characterization of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond a simple recitation of steps to explain the underlying principles and strategic choices necessary for accurate and efficient characterization of complex fluorinated molecules.

Strategic Overview: The Importance of Context in Spectral Analysis

This compound is a polysubstituted aromatic compound, a class of molecules frequently encountered as intermediates in pharmaceutical and agrochemical synthesis. Its structure presents a unique set of challenges and opportunities for NMR analysis. The presence of the trifluoromethyl (CF₃) group, in particular, profoundly influences the ¹³C NMR spectrum. A successful characterization hinges on understanding the interplay between chemical shifts induced by various substituents (Br, CF₃, SO₂NEt₂) and, crucially, the spin-spin coupling interactions between the ¹⁹F and ¹³C nuclei.

The primary objective of this guide is to establish a robust protocol for acquiring and interpreting the ¹³C NMR spectrum of this molecule. We will address key experimental considerations and delve into the logic of spectral assignment, with a focus on leveraging the diagnostic ¹³C-¹⁹F coupling patterns for unambiguous structure confirmation.

The Foundational Principle: Understanding ¹³C-¹⁹F Coupling